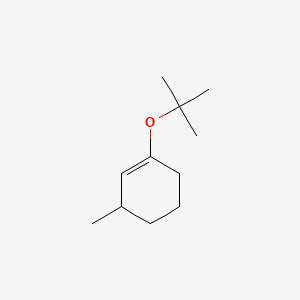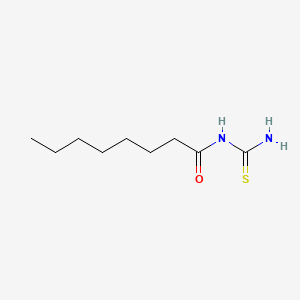
Octanoyl thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoyl thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as synthetic chemistry, pharmacology, and materials science. This compound, specifically, is characterized by the presence of an octanoyl group attached to the thiourea moiety, which imparts unique properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl thiourea typically involves the reaction of octanoyl chloride with potassium thiocyanate to form octanoyl isothiocyanate. This intermediate is then reacted with various substituted anilines to produce this compound derivatives. The reaction is usually carried out by stirring the reactants at temperatures between 60-65°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the preparation of octanoyl isothiocyanate in high yield and purity, followed by its reaction with aniline derivatives under controlled conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Octanoyl thiourea undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the sulfur atom in the thiourea moiety.
Reduction: Reduction reactions can affect the carbonyl group in the octanoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Octanoyl thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: This compound derivatives have shown potential as enzyme inhibitors and anticancer agents.
Mécanisme D'action
The mechanism of action of octanoyl thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can act as a hydrogen bond donor, while the octanoyl group can interact with hydrophobic regions of target molecules. These interactions can inhibit enzyme activity, disrupt microbial cell walls, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyl thioureas: Compounds with different acyl groups attached to the thiourea moiety.
Aroyl thioureas: Compounds with aromatic acyl groups attached to the thiourea moiety.
Uniqueness
Octanoyl thiourea is unique due to the presence of the octanoyl group, which imparts specific hydrophobic properties and enhances its biological activity compared to other acyl or aroyl thioureas .
Propriétés
Numéro CAS |
42113-92-8 |
|---|---|
Formule moléculaire |
C9H18N2OS |
Poids moléculaire |
202.32 g/mol |
Nom IUPAC |
N-carbamothioyloctanamide |
InChI |
InChI=1S/C9H18N2OS/c1-2-3-4-5-6-7-8(12)11-9(10)13/h2-7H2,1H3,(H3,10,11,12,13) |
Clé InChI |
DXZVIWFRNGADRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


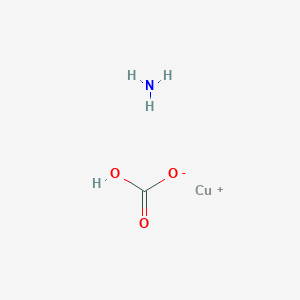
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
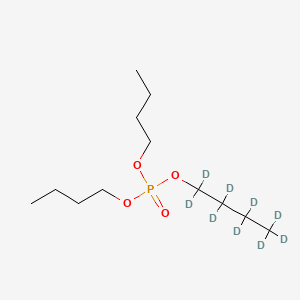
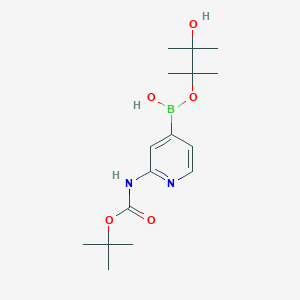
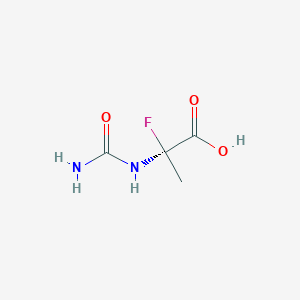
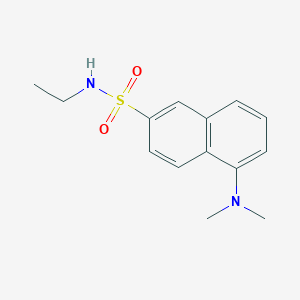
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)
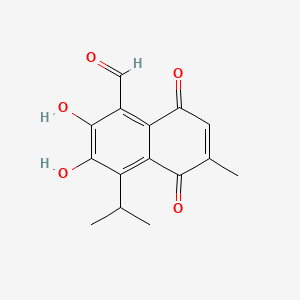
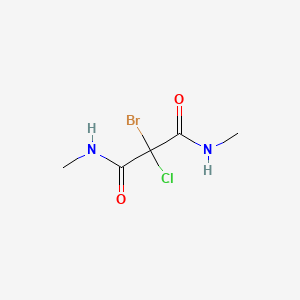
![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)
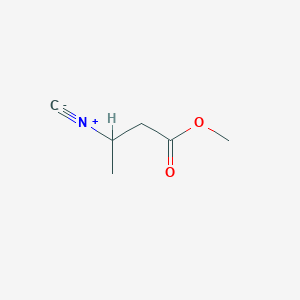
![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)
